Briciclib

Vue d'ensemble

Description

Briciclib is a small molecule that has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia . It is a water-soluble derivative of ON-013100, a small molecule that binds to and inhibits eukaryotic translation initiation factor 4E (eIF4E) .

Molecular Structure Analysis

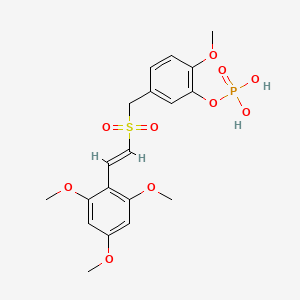

Briciclib has a molecular weight of 474.42 and a chemical formula of C19H23O10PS . It belongs to the class of organic compounds known as phenyl phosphates .Physical And Chemical Properties Analysis

Briciclib is a small molecule with a chemical formula of C19H23O10PS and a molecular weight of 474.42 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Anticancer Activity

Briciclib has shown potent anticancer activity. It’s a small molecule, water-soluble derivative of ON 013100 that binds to eIF4E . The anticancer activity of Briciclib has been investigated and compared with ON 013100 .

Treatment of Various Cancer Types

Briciclib has been found to inhibit the proliferation of various cancer cell lines, including breast, mantle cell leukemia (MCL), gastric, and esophageal cancers . It has been observed to be effective at nanomolar concentrations .

Regulation of Cellular Proliferation

Briciclib targets the eukaryotic translation initiation factor 4E (eIF4E), a master regulator that controls the translation of mRNA in mammalian cells . eIF4E promotes the translation of several genes essential for cellular proliferation .

Regulation of Cellular Survival

Briciclib also affects the translation of genes essential for cellular survival . This includes genes like Akt and survivin .

Impact on Angiogenesis

Briciclib impacts the process of angiogenesis (the formation of new blood vessels), as eIF4E promotes the translation of VEGF, a signal protein produced by cells that stimulates the formation of blood vessels .

Impact on Metastasis

Briciclib can potentially impact the process of metastasis (the spread of cancer cells from the place where they first formed to another part of the body), as eIF4E promotes the translation of MMP9, a gene involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Clinical Trials

Briciclib has been investigated in a Phase 1 clinical trial . The main objectives of this study were to determine the safety profile of Briciclib as it is administered intravenously once weekly as escalating doses in adult patients with advanced cancer and solid tumors, and to determine the highest dose of Briciclib that can be safely given .

Biochemical Analysis

Biochemical analysis has been conducted to evaluate the effect of Briciclib on the affinity of eIF4E with the m7GTP – mRNA cap . These experiments indicated a direct interaction between eIF4E and Briciclib .

Mécanisme D'action

Target of Action

Briciclib, also known as ON-013105 and ON-014185, primarily targets the eukaryotic translation initiation factor 4E (eIF4E) in solid cancers . eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt), angiogenesis (VEGF), and metastasis (MMP9) .

Mode of Action

Briciclib is a small molecule that binds to eIF4E . This binding inhibits the translation of eIF4E’s target genes, disrupting its functionality as a translation factor . This interaction with eIF4E is direct, as indicated by Nuclear Magnetic Resonance (NMR) analysis .

Biochemical Pathways

The primary biochemical pathway affected by Briciclib is the cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . Briciclib’s inhibition of eIF4E leads to a reduction in the expression of cyclin D1 and c-Myc, key players in this pathway .

Pharmacokinetics

It is known that briciclib is water-soluble , which may influence its bioavailability and distribution.

Result of Action

Briciclib has demonstrated potent anticancer activity in various cancer cell lines, including Mantle Cell Lymphoma (MCL), breast, gastric, and esophageal cancers . It significantly reduces the expression of cyclin D1 and c-Myc within 8 hours in a dose-dependent manner . Furthermore, treatment with Briciclib enhances the expression of P53 and Cleaved Caspase 3 pro-apoptotic proteins in breast and MCL cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

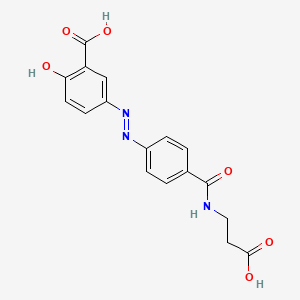

IUPAC Name |

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXENKEWVEVKKGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Briciclib | |

CAS RN |

865783-99-9 | |

| Record name | Briciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Briciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Briciclib?

A1: Briciclib acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, Briciclib disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].

Q2: How does Briciclib compare to other eIF4E inhibitors?

A2: While several compounds target the eIF4F complex (which includes eIF4E), Briciclib demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that Briciclib, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights Briciclib's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.

Q3: What is the role of Briciclib in treating MYC-driven lymphoma?

A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, Briciclib, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like Briciclib effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, Briciclib's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].

Q4: What are the potential advantages of an orally bioavailable form of Briciclib?

A4: Research highlights the development of ON 013100, an orally bioavailable analog of Briciclib []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of Briciclib currently under clinical investigation []. Preclinical studies show that both ON 013100 and Briciclib exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)